molecular formula C14H23N3 B8301589 1-(2-diethylamino-ethyl)-2,3-dihydro-1H-indol-5-ylamine

1-(2-diethylamino-ethyl)-2,3-dihydro-1H-indol-5-ylamine

Cat. No. B8301589
M. Wt: 233.35 g/mol
InChI Key: MQZARXCKNHSDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07351719B2

Procedure details

Under a nitrogen atmosphere 12.5 mL (0.090 mol) of 3-N,N-diethylamino-propyne was added to 25.00 g (0.106 mol) of 4-bromo-3-chloro-nitrobenzene, 43.7 mL (0.315 mol) of triethylamine, 10.40 g (0.009 mol) of tetrakis[triphenylphosphine]-palladium(II) and 1.71 g (0.009 mol) of copper(I)-iodide in 250 mL acetonitrile and the mixture was refluxed for 18 hours. The reaction mixture was evaporated down i. vac., combined with EtOAc and the organic phase was washed with water. The org. phase was evaporated down i. vac. and the residue was purified by column chromatography (silica gel, petroleum ether/EtOAc 10:0→4:1) followed by column chromatography (silica gel, dichloromethane).
[Compound]
Name
3-N,N-diethylamino-propyne
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[triphenylphosphine] palladium(II)
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
copper(I)-iodide
Quantity
1.71 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1Cl.[CH2:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH3:13].[C:19](#[N:21])[CH3:20]>[Cu]I>[CH2:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH2:16][N:21]1[C:2]2[C:3](=[CH:4][C:5]([NH2:8])=[CH:6][CH:7]=2)[CH2:20][CH2:19]1)[CH3:13]

Inputs

Step One
Name
3-N,N-diethylamino-propyne
Quantity
12.5 mL
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
43.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
tetrakis[triphenylphosphine] palladium(II)
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)#N
Name
copper(I)-iodide
Quantity
1.71 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down i
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
phase was evaporated down i
CUSTOM
Type
CUSTOM
Details
and the residue was purified by column chromatography (silica gel, petroleum ether/EtOAc 10:0→4:1)

Outcomes

Product
Name
Type
Smiles
C(C)N(CCN1CCC2=CC(=CC=C12)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.